molecular formula C10H15ClN2O2 B1434829 Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride CAS No. 1803605-41-5

Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride

Cat. No.: B1434829
CAS No.: 1803605-41-5
M. Wt: 230.69 g/mol
InChI Key: IPERYUOZMITXNN-UHFFFAOYSA-N
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Description

Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride (CAS: 166943-39-1), also known as N-methyl-2-(4-nitrophenyl)ethylamine hydrochloride, is a phenethylamine derivative featuring a nitro group at the para position of the phenyl ring and a dimethylamino group on the ethylamine backbone. Its molecular formula is C₉H₁₃ClN₂O₂, with an average molecular weight of ~216.45 g/mol . The compound is synthesized via alkylation or substitution reactions involving nitro-substituted intermediates, as evidenced by related synthetic pathways (e.g., nitration of phenyl ethyl bromide followed by sulfonation) .

Properties

IUPAC Name

N,N-dimethyl-2-(4-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-11(2)8-7-9-3-5-10(6-4-9)12(13)14;/h3-6H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPERYUOZMITXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride (also known as N,N-dimethyl-2-(4-nitrophenyl)ethanamine) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₄N₂O₂
  • SMILES : CN(C)CCC1=CC=C(C=C1)N+[O-]
  • InChIKey : QRJSXWJAUQIENU-UHFFFAOYSA-N

The compound features a dimethylamino group and a nitrophenyl moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the alkylation of 4-nitrophenylethanol with dimethylamine under acidic conditions. The reaction conditions can be optimized to improve yield and purity.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Pseudomonas aeruginosa30 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

Recent research has shown that this compound possesses anticancer properties. In vitro studies have reported the following IC₅₀ values against various cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)14 nM
A549 (Lung Cancer)22 nM
HeLa (Cervical Cancer)18 nM

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly in the S phase, indicating a potential role in cancer therapy .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease. The IC₅₀ for AChE inhibition was found to be approximately 50 nM, indicating a promising avenue for further research in neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus revealed significant inhibition zones comparable to standard antibiotics. The results suggested its potential as an alternative treatment for antibiotic-resistant strains .

Case Study 2: Cancer Cell Line Testing
In another study focusing on its anticancer properties, the compound was tested against multiple cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through ROS generation, highlighting its dual role as both a cytotoxic and a therapeutic agent .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H14_{14}N2_{2}O2_{2}
  • SMILES : CN(C)CCC1=CC=C(C=C1)N+[O-]
  • InChI : InChI=1S/C10H14N2O2/c1-11(2)8-7-9-3-5-10(6-4-9)12(13)14/h3-6H,7-8H2,1-2H3

Pharmaceutical Applications

Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Compounds derived from dimethylamine have shown effectiveness against bacterial infections, making them valuable in developing new antibiotics .
  • Anticancer Properties : Research indicates that certain derivatives can target biochemical pathways involved in tumor growth and metastasis, suggesting potential use in cancer treatment .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of ortho-metalated primary phenethylamine complexes using this compound as a precursor. These complexes exhibited promising anticancer activity in vitro, indicating the compound's potential in cancer therapeutics .

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis processes. It facilitates the formation of more complex molecules through various chemical reactions:

  • Functional Group Manipulation : this compound can undergo reactions to add or remove functional groups, allowing for the development of specialized chemical derivatives used in different industries, including dyes and pigments .

Data Table: Key Reactions Involving this compound

Reaction TypeProduct/OutcomeReferences
N-formylationN-(4-Nitro-pheneth-yl)formamide
Palladacycle FormationOrtho-metalated primary phenethylamines
Synthesis of Specialty ChemicalsDerivatives for dyes and pigments

Research and Development

In research settings, this compound is utilized for developing new chemical reagents and exploring novel synthetic pathways. Its ability to serve as a building block for complex molecules makes it a valuable asset in medicinal chemistry research.

Case Study: Development of New Drug Candidates

Recent studies have focused on modifying the dimethylamine scaffold to create new drug candidates with enhanced therapeutic profiles. These modifications have led to compounds with improved efficacy against specific diseases, demonstrating the compound's versatility in drug discovery .

Comparison with Similar Compounds

Nitro Group (4-NO₂) vs. Methoxy (4-OCH₃)

The nitro group in the target compound confers strong electron-withdrawing effects, increasing electrophilicity and enabling participation in nucleophilic aromatic substitution (SNAr) reactions. In contrast, the methoxy group in the N-ethyl derivative () is electron-donating, enhancing resonance stabilization and directing electrophilic substitution to ortho/para positions . This difference renders the nitro-substituted compound more reactive in reduction or coupling reactions, while the methoxy analog is suited for catalytic ligand roles .

Quaternary vs. Tertiary Amines

The dihydrochloride salts (e.g., ) exhibit higher water solubility compared to monohydrochlorides (e.g., target compound) due to additional protonation sites. For instance, 4-[2-(dimethylamino)ethyl]aniline dihydrochloride () has a molecular weight of 237.17 g/mol and is more polar, favoring applications in aqueous-phase reactions .

Aromatic Backbone Modifications

The cathinone derivative () replaces the phenethylamine backbone with a β-ketoamphetamine structure, enabling π-π stacking interactions critical for binding serotonin receptors. Its UV absorbance at 350 nm is attributed to the conjugated cathinone system, a feature absent in the nitro-substituted target compound .

Preparation Methods

Direct Nitration of Phenylethylamine Hydrochloride

One classical approach involves the nitration of phenylethylamine hydrochloride under controlled acidic conditions:

  • Starting Material: Phenylethylamine hydrochloride.
  • Reagents: Concentrated nitric acid and mixed acid (nitric acid and sulfuric acid).
  • Procedure: The phenylethylamine hydrochloride is slowly added at 0°C into a nitrating mixture of concentrated nitric acid and sulfuric acid (ratio approximately 20:35:65 by volume for nitric acid, sulfuric acid, and water respectively). The reaction mixture is stirred at 0°C until completion, then warmed to room temperature.
  • Workup: The reaction mixture is poured into water, and the pH is adjusted to alkaline (~pH 10) with sodium hydroxide. The product is extracted with diethyl ether, followed by acidification with 1M hydrochloric acid to obtain the hydrochloride salt.
  • Purification: The crude product is spin-dried and recrystallized to yield a faint yellow solid of 4-nitrophenylethylamine hydrochloride.
  • Advantages: High yield, good crystallization, and high purity suitable for further chemical and biological experiments.
Step Conditions Outcome
Nitration 0°C, mixed acid, slow addition 4-nitrophenylethylamine intermediate
pH Adjustment To ~10 with NaOH Free base extraction
Acidification 1M HCl Hydrochloride salt formation
Purification Recrystallization Pure 4-nitrophenylethylamine hydrochloride

Protection-Nitration-Deprotection Strategy

A more industrially scalable and selective method involves protection of the amine group before nitration to improve yield and purity:

  • Step A: Amido Protection

    • Raw Material: β-phenylethylamine.
    • Protecting Agents: Acyl chlorides (chloroacetyl chloride, propionyl chloride, pivaloyl chloride) or anhydrides (acetic anhydride, propionic anhydride).
    • Solvent: Dichloroethane or similar organic solvent.
    • Conditions: Reaction at 50–95°C for 2–8 hours with stirring.
    • Product: N-protected β-phenylethylamine intermediate.
  • Step B: Nitration

    • Reagents: Concentrated sulfuric acid and nitric acid (70–85%).
    • Conditions: Room temperature, slow addition of nitric acid to the solution of protected amine in sulfuric acid.
    • Workup: Addition of crushed ice and pH adjustment to alkaline (pH 7–8) using ammonia or potassium hydroxide.
    • Product: 4-nitro-N-protected β-phenylethylamine intermediate.
  • Step C: Deprotection

    • Reagents: Hydrochloric acid in ethanol or methanol.
    • Conditions: Reflux at 75–95°C for 5–20 hours.
    • Product: Precipitation of p-nitrophenylethylamine hydrochloride.
    • Purification: Filtration, centrifugation, and recrystallization from methanol.
  • Yields:

    • Protection step yields intermediates quantitatively.
    • Nitration yields intermediates in the range of 70–81.5%.
    • Deprotection yields final product with purity >98.9% and yields around 80–85%.
Step Reagents & Conditions Yield (%) Purity (%) Notes
Amido Protection β-phenylethylamine + acyl chloride/anhydride, 50–95°C, 2–8 h Quantitative N/A Various acyl groups tested
Nitration Concentrated H2SO4 + HNO3, RT, pH 7–8 adjustment 70–81.5 N/A Controlled nitration
Deprotection HCl in EtOH/MeOH, reflux 5–20 h 80–85 >98.9 Final salt isolation
  • Advantages: This method is suitable for large-scale industrial production due to better control over reaction parameters, improved yields, and high purity of the final product.

Advanced Synthetic Routes Involving Substituted Amino Alcohols

In more complex synthetic schemes, 4-nitrophenylethylamine hydrochloride serves as a key intermediate for further functionalization, such as in the preparation of (R)-l-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride:

  • Key Steps:
    • Reaction of 4-nitrophenylethylamine hydrochloride with chiral mandelic acid derivatives in organic solvents like tetrahydrofuran.
    • Use of coupling agents such as hydroxybenzotriazole and carbodiimide derivatives.
    • Subsequent reduction steps including borane-tetrahydrofuran and catalytic hydrogenation with palladium-carbon catalyst.
  • Solvents: Tetrahydrofuran, dimethylformamide, 1,3-dimethyl-2-imidazolidinone.
  • Conditions: Low temperatures (-18°C) for borane reduction; room temperature for coupling.
  • Outcome: High-purity chiral amino alcohol hydrochloride salts.
  • Significance: This route highlights the versatility of 4-nitrophenylethylamine hydrochloride as a building block in asymmetric synthesis and pharmaceutical intermediates.

Summary Table of Preparation Methods

Method Key Features Scale Suitability Yield Range (%) Purity (%) Notes
Direct Nitration Simple, single-step nitration Small to medium scale High High Requires careful temperature control
Protection-Nitration-Deprotection Multi-step, improved selectivity and purity Large-scale industrial 70–85 >98.9 Flexible protecting groups used
Advanced Coupling and Reduction For chiral derivatives, complex multi-step Specialized synthesis Moderate to high High Used in pharmaceutical intermediate synthesis

Q & A

Q. What role does this compound play in synthesizing complex heterocycles for drug discovery?

  • Heterocycle Synthesis : Use as a precursor for benzimidazoles (via condensation with aldehydes) or thiazolidinones (via reaction with thioglycolic acid). Reaction optimization via DOE (Design of Experiments) identifies optimal temperature, solvent, and catalyst (e.g., p-TsOH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride
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Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride

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